

Comprehensive Research Application Notes and Protocols for Barasertib (AZD1152)

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Compound Focus: Barasertib

CAS No.: 722543-31-9

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Introduction to Barasertib and Its Research Significance

Barasertib (AZD1152) is a **highly selective Aurora B kinase inhibitor** that has emerged as a **promising anticancer therapeutic** candidate, particularly for hematological malignancies and solid tumors characterized by specific genetic alterations. As a prodrug, **Barasertib** is rapidly converted in serum to its more active form, **barasertib**-hydroxy quinazoline pyrazol anilide (**barasertib**-hQPA), which exerts potent inhibition of Aurora B kinase activity with an **IC50 of 0.37 nM** in cell-free assays while demonstrating significantly less activity against Aurora A (IC50 = 1369 nM). This **remarkable selectivity profile**, approximately 3,700-fold greater for Aurora B over Aurora A, underpins its unique mechanism of action and differentiates it from pan-Aurora kinase inhibitors in development. [1] [2]

The significance of **Barasertib** in oncology research stems from Aurora B's crucial role as the catalytic component of the Chromosomal Passenger Complex (CPC), which regulates key mitotic processes including **chromosome alignment, segregation, and cytokinesis**. Inhibition of Aurora B kinase activity disrupts proper chromosome segregation and cytokinesis, leading to the generation of polyploid cells that subsequently undergo apoptotic cell death or senescence. This mechanism is particularly relevant in cancer types with high proliferative indices and specific genetic vulnerabilities, such as **MYC family amplifications** in small cell lung cancer and acute myeloid leukemia. The compound's progression through

phase I/II clinical trials has demonstrated promising activity in elderly patients with acute myeloid leukemia, warranting further investigation into its potential across various cancer indications. [3] [4]

Chemical Properties and Mechanism of Action

Chemical Characteristics

Barasertib belongs to the class of **organic compounds** known as **quinazolinamines**, characterized by a heterocyclic aromatic structure containing a quinazoline moiety substituted by amine groups. Its systematic IUPAC name is (2-ethyl[3-({4-[(3-[(3-fluorophenyl)carbamoyl]methyl}-1H-pyrazol-5-yl)amino]quinazolin-7-yl}oxy)propyl]amino}ethoxy)phosphonic acid, with a molecular formula of $C_{26}H_{31}FN_7O_6P$ and a molecular weight of 587.54 g/mol. The compound exists as a **phosphate prodrug** that requires enzymatic conversion by phosphatases in serum to release the active moiety, **barasertib-hQPA**, which possesses the actual kinase inhibitory activity. This prodrug strategy enhances the compound's solubility and bioavailability for clinical administration while ensuring targeted activation at the site of action. [5] [2]

Molecular Mechanism of Action

Barasertib's primary mechanism involves **potent and selective inhibition** of Aurora B kinase, a key regulator of mitosis. The active metabolite, **barasertib-hQPA**, functions as an **ATP-competitive inhibitor** that binds to the kinase domain of Aurora B with high affinity. Structural analyses reveal that the **selectivity for Aurora B** over Aurora A is largely attributed to interactions with specific residues in the kinase domain; notably, the Glu177 residue in Aurora B forms hydrogen bonds with **barasertib**, while the corresponding residue in Aurora A is replaced by threonine (Thr217), resulting in reduced binding affinity. More recent investigations suggest that the Arg159 residue of Aurora B and binding interactions in the rear hydrophobic pocket are also crucial for determining **barasertib**'s selectivity profile. [3]

At the cellular level, **Barasertib** induces **chromosome misalignment** and **cytokinesis failure**, leading to the accumulation of cells with 4N/8N DNA content and the formation of multinucleated giant cells. This aberrant polyploidization activates multiple cell death pathways, including **mitotic catastrophe** and

apoptosis, particularly in rapidly dividing cancer cells. Recent research has uncovered additional mechanisms beyond direct mitotic disruption, including inhibition of glucose metabolism through downregulation of key metabolic enzymes (GLUT1, LDHA, HK2) via induction of ribosomal protein S7 (RPS7) and subsequent suppression of c-Myc transcriptional activity. This metabolic dimension to **Barasertib**'s mechanism of action provides insights into its potential efficacy against tumors with specific metabolic dependencies. [6] [2] [3]

Preclinical Research Profiles

Anticancer Efficacy Across Cancer Types

Table 1: Preclinical Efficacy of **Barasertib** Across Various Cancer Models

Cancer Type	Model System	Key Findings	Effective Concentration/Dose	Proposed Biomarkers
Small Cell Lung Cancer (SCLC)	23 SCLC cell lines	9/23 lines very sensitive with IC ₅₀ < 50 nM; >75% growth inhibition at 100 nM	IC ₅₀ < 50 nM	cMYC amplification (p=0.018), cMYC gene expression (p=0.026)
Acute Myeloid Leukemia	MOLM13 xenograft	Significant tumor growth suppression	25 mg/kg single dose	Unknown
Multiple Myeloma	5 MM cell lines	Cell cycle arrest, mitochondrial ROS-driven cell death, polyploidy	Variable by cell line	Unknown
Colon, Breast, Lung Cancers	Various xenografts	Dose-dependent tumor growth inhibition	10-150 mg/kg/day	Unknown

Cancer Type	Model System	Key Findings	Effective Concentration/Dose	Proposed Biomarkers
Gastric Cancer	Cell lines	Reduced glucose uptake and lactate production; decreased GLUT1, LDHA, HK2	Dose-dependent	AURKB expression correlated with c-Myc, GLUT1, LDHA

Preclinical studies have demonstrated **Barasertib's broad anticancer activity** across diverse tumor types. In small cell lung cancer models, sensitivity to **Barasertib** strongly correlated with **cMYC amplification** and elevated cMYC gene expression, with approximately 39% of tested SCLC lines exhibiting high sensitivity ($IC_{50} < 50$ nM). The drug effectively inhibited tumor growth in xenograft models established from SCLC lines with high cMYC expression but without cMYC amplification, suggesting that both genetic and expression markers may predict response. Similarly, in multiple myeloma models, **Barasertib** induced **cell cycle arrest** and **mitochondria-related cell death** through mechanisms involving increased mitochondrial reactive oxygen species (mROS) and disruption of mitochondrial potential. [1] [3]

The **antitumor efficacy** of **Barasertib** extends to solid tumors, with studies demonstrating dose-dependent tumor growth inhibition in colon, breast, and lung cancer xenograft models at doses ranging from 10-150 mg/kg/day. Complete tumor growth inhibition was observed in some models, highlighting the compound's potent anticancer activity. In gastric cancer cells, **Barasertib** was found to modulate cancer cell metabolism by **inhibiting glucose uptake** and **lactate production**, suggesting that its antitumor effects extend beyond direct mitotic disruption to encompass metabolic reprogramming of cancer cells. [6] [2]

Pharmacokinetic and Pharmacodynamic Properties

Table 2: Pharmacokinetic Parameters of **Barasertib** and Active Metabolite

Parameter	Barasertib (prodrug)	Barasertib-hQPA (active metabolite)	Notes
Conversion	Rapid conversion in serum	Formed by phosphatase cleavage	Complete conversion

Parameter	Barasertib (prodrug)	Barasertib-hQPA (active metabolite)	Notes
Half-life	Approximately 50 hours	44.6-162 hours	Dose schedule-dependent
Clearance	Rapid elimination	Slow clearance	Primarily fecal elimination
Dose Proportionality	Linear and proportional	Higher plasma concentrations observed	
Administration Route	Intravenous infusion	N/A	2-hour or 48-hour infusion, or 7-day continuous infusion

Population pharmacokinetic/pharmacodynamic modeling based on data from phase I trials has informed optimal dosing strategies for **Barasertib**. The relationship between **barasertib**-hQPA plasma concentrations and **neutrophil count fluctuation** has been characterized using a semi-mechanistic model, enabling prediction of maximum tolerated doses and safe starting doses for clinical trials. This model adequately described the **time course of neutrophil count** changes, a key dose-limiting toxicity, and supported the feasibility of a two-stage model-based design for phase I trials of **Barasertib**. The application of such modeling approaches could potentially reduce the number of patients treated at subtherapeutic dose levels in future clinical development. [7]

The **pharmacodynamic effects** of **Barasertib** have been characterized through both in vitro and in vivo studies. Treatment with **Barasertib** results in dose-dependent induction of polyploidy, followed by apoptosis in sensitive cancer cells. These effects are accompanied by molecular signatures of Aurora B inhibition, including reduced phosphorylation of histone H3 at serine 10, a direct substrate of Aurora B kinase. The onset and duration of these pharmacodynamic effects have been characterized in relation to pharmacokinetic parameters, providing insights into the relationship between drug exposure and biological activity. [1] [3]

Clinical Trial Findings

Phase I/II Studies in Acute Myeloid Leukemia

Clinical investigations of **Barasertib** have demonstrated **promising activity** in acute myeloid leukemia, particularly in elderly patients considered unsuitable for intensive induction therapy. In a phase I/II dose-escalation trial enrolling 64 AML patients receiving **Barasertib** as a 7-day continuous infusion every 21 days, the maximum tolerated dose was established at 1,200 mg. The **phase II portion** of this study demonstrated that **Barasertib** monotherapy achieved a combined complete remission (CR and CRi) rate of 35.4% in elderly patients with newly diagnosed AML, significantly higher than the 11.5% observed with low-dose cytosine arabinoside (LDAC). Notably, median overall survival trended longer in the **Barasertib** group (8.2 months versus 4.2 months with LDAC), though this difference did not reach statistical significance in the relatively small study. [4]

The **safety profile** of **Barasertib** in AML patients was characterized primarily by hematological toxicities, with febrile neutropenia occurring in 50% of patients and stomatitis/mucositis in 29% in the randomized phase II study. Grade ≥ 3 adverse events were more frequently observed with **Barasertib** (83%) compared to LDAC (69%), though these were generally manageable with appropriate supportive care and dose delays. Interestingly, the combination of **Barasertib** with LDAC in a phase I study demonstrated an overall response rate of 45% (including CR, CRi, and PR) in 22 elderly patients with newly diagnosed AML, suggesting potential synergies between these agents. The MTD of **Barasertib** in combination with LDAC was established at 1,000 mg. [4]

Clinical Studies in Solid Tumors

Barasertib has also been evaluated in patients with advanced solid tumors. In a phase I open-label, dose-escalation study involving 59 patients with solid malignancies, **Barasertib** was administered via two-hour intravenous infusion either weekly (schedule A) or every two weeks (schedule B). The **maximum tolerated doses** were established at 200 mg for schedule A and 450 mg for schedule B. The dose-limiting toxicity was primarily **neutropenia**, consistent with the mechanism of Aurora B inhibition in rapidly dividing hematopoietic cells. Pharmacokinetic analyses revealed linear, dose-proportional absorption with a terminal half-life of approximately 50 hours. [4]

Despite the primary dose-limiting hematological toxicity, **disease stabilization** was observed in 15 patients with solid tumors, with two patients (one with adenocarcinoma of unknown primary and one with adenoid cystic carcinoma) experiencing prolonged disease stabilization lasting 8 and 16 months, respectively. These findings suggest that while **Barasertib's** single-agent activity in solid tumors may be limited to specific

histological subtypes, certain patients may derive significant clinical benefit, highlighting the need for biomarker development to identify responsive patient populations. [4]

Experimental Protocols and Methodologies

In Vitro Assessment of Antiproliferative Activity

Protocol Title: Determination of IC₅₀ Values in Cancer Cell Lines

Purpose: To quantitatively evaluate the sensitivity of cancer cell lines to **Barasertib** by determining the half-maximal inhibitory concentration (IC₅₀) for cell proliferation.

Materials and Reagents:

- **Barasertib**-hQPA (active metabolite; CAS 722543-31-9)
- Target cancer cell lines (e.g., SCLC, AML, multiple myeloma)
- Appropriate cell culture media and supplements
- 96-well tissue culture plates
- Cell proliferation assay kit (e.g., MTT, XTT, or CellTiter-Glo)
- Microplate reader

Procedure:

- **Cell Plating:** Harvest exponentially growing cells and seed in 96-well plates at densities of 1-5×10³ cells/well in 100 µL complete medium. Include medium-only wells as blanks.
- **Drug Treatment:** After 24 hours, prepare serial dilutions of **Barasertib**-hQPA in complete medium (typical range: 0.1 nM to 10 µM) and add to cells in triplicate.
- **Incubation:** Incubate cells for 72 hours at 37°C in a 5% CO₂ atmosphere.
- **Viability Assessment:** Add 20 µL of MTT solution (5 mg/mL) per well and incubate for 2-4 hours. Subsequently, solubilize formed formazan crystals with 100 µL DMSO and measure absorbance at 570 nm with a reference filter of 630 nm.
- **Data Analysis:** Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve). [1] [8]

Notes: For SCLC lines, sensitivity is defined as IC₅₀ < 50 nM and >75% growth inhibition at 100 nM. Correlation with genetic features (e.g., cMYC amplification) should be assessed using genomic data.

In Vivo Efficacy Assessment in Xenograft Models

Protocol Title: Evaluation of Antitumor Efficacy in Mouse Xenograft Models

Purpose: To assess the in vivo efficacy of **Barasertib** against human tumor xenografts in immunodeficient mice.

Materials and Reagents:

- **Barasertib** (prodrug form)
- Immunodeficient mice (e.g., nude or SCID mice, 6-8 weeks old)
- Human cancer cells for xenograft establishment
- Vehicle for drug formulation (appropriate for intravenous administration)
- Calipers for tumor measurement

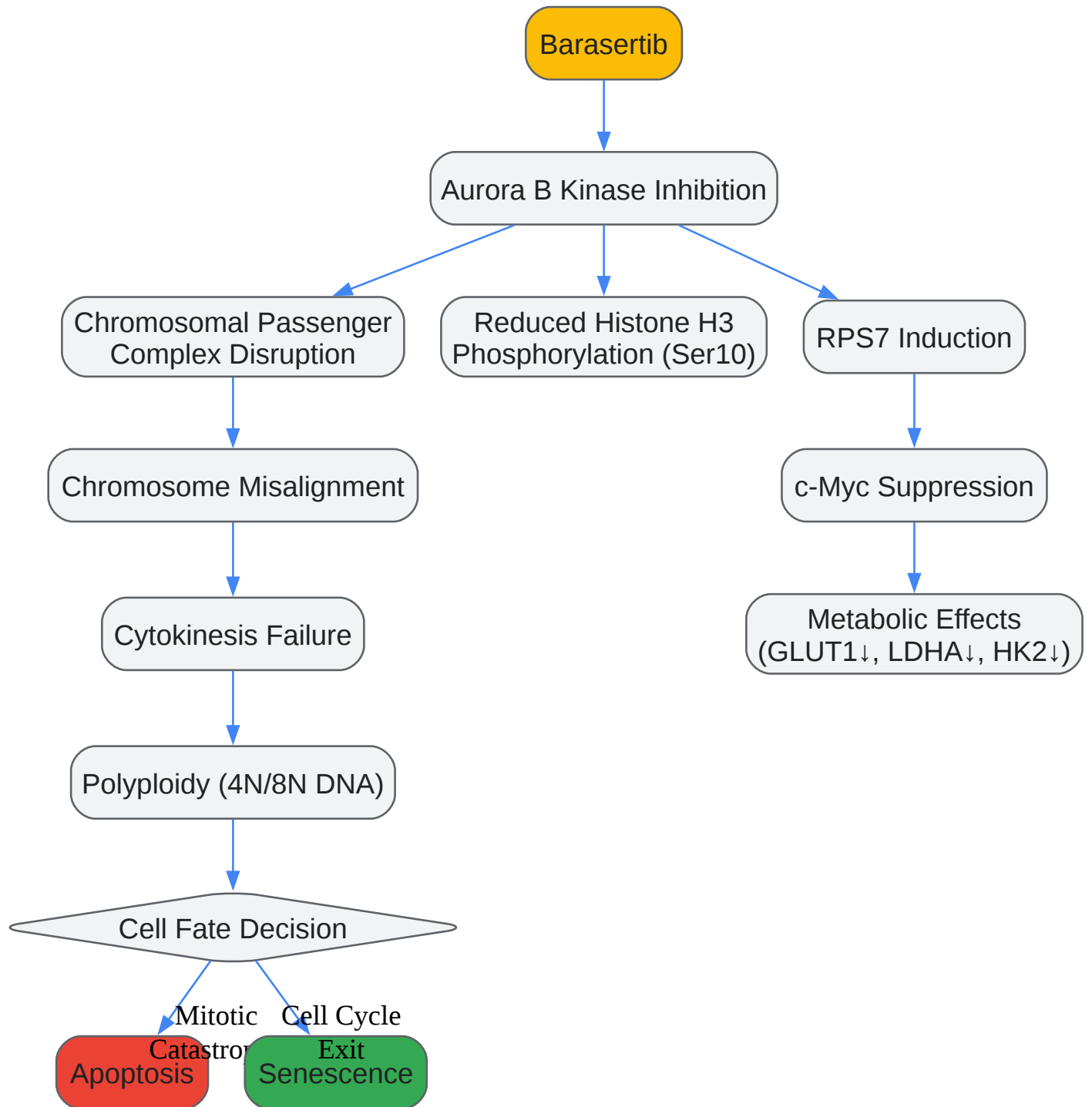
Procedure:

- **Xenograft Establishment:** Harvest exponentially growing human cancer cells and subcutaneously inject $5-10 \times 10^6$ cells (in Matrigel if necessary) into the flank of mice.
- **Randomization:** When tumors reach approximately 100-150 mm³, randomize mice into treatment groups (n=6-10).
- **Drug Administration:** Administer **Barasertib** intravenously at predetermined doses (e.g., 25-150 mg/kg/day) via 2-hour infusion, 48-hour infusion, or 7-day continuous infusion using osmotic minipumps. Include vehicle control group.
- **Tumor Monitoring:** Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Endpoint Analysis:** Continue treatment for 3-4 weeks. Calculate tumor growth inhibition (TGI) as:
$$\text{TGI (\%)} = [1 - (\text{Final volume}_{\text{treated}} - \text{Initial volume}_{\text{treated}}) / (\text{Final volume}_{\text{control}} - \text{Initial volume}_{\text{control}})] \times 100$$
- **Statistical Analysis:** Compare tumor volumes between groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). [1] [2]

Notes: Monitor mice for signs of toxicity, including body weight loss, lethargy, or moribund state. Dose adjustments may be necessary based on tolerability.

Signaling Pathways and Experimental Workflows

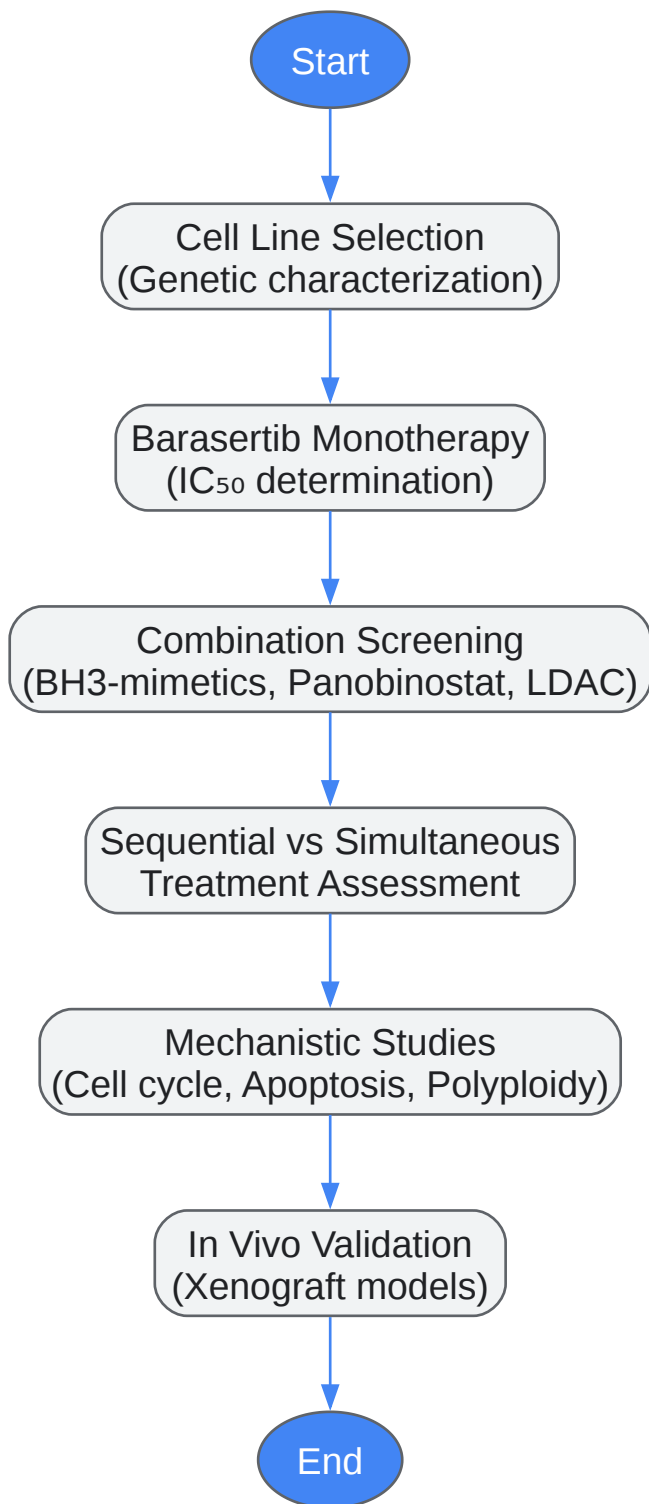
Barasertib Mechanism of Action Signaling Pathway



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*Diagram 1: **Barasertib** mechanism of action signaling pathway. **Barasertib** selectively inhibits Aurora B kinase, disrupting chromosomal passenger complex function and histone H3 phosphorylation, leading to mitotic defects and polyploidy. Subsequent cell fate decisions include apoptosis or senescence. Additional effects involve RPS7-mediated c-Myc suppression and metabolic modulation.*

Combination Therapy Experimental Workflow



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*Diagram 2: Experimental workflow for **Barasertib** combination therapy development. The process begins with cell line selection and monotherapy testing, proceeds to combination screening with various agents, evaluates sequencing effects, explores mechanisms of action, and validates promising combinations in vivo.*

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